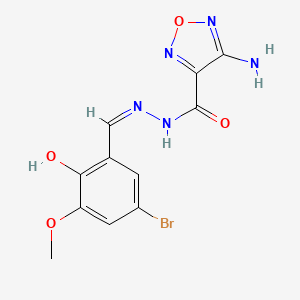
N-(3,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide, also known as DFP-10825, is a small molecule drug that has been developed for potential use as an anticancer agent. This compound has been shown to have promising activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Mécanisme D'action
The mechanism of action of N-(3,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide is not fully understood, but it is believed to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a key role in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, this compound may prevent the proper folding and function of these oncogenic proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In vivo studies have shown that this compound can inhibit tumor growth and metastasis, as well as improve survival rates in mouse models of breast and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide in lab experiments is its specificity for HSP90. Unlike other HSP90 inhibitors, this compound does not target other heat shock proteins, which may reduce the risk of off-target effects. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(3,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide. One area of interest is the development of more efficient synthesis methods for this compound, which may improve its availability for use in research. Another area of interest is the evaluation of this compound in combination with other anticancer agents, which may enhance its therapeutic efficacy. Additionally, the identification of biomarkers that predict response to this compound treatment may help to personalize cancer therapy and improve patient outcomes.
Méthodes De Synthèse
The synthesis of N-(3,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide involves a multi-step process that begins with the reaction of 3,4-difluoroaniline with acetic anhydride to form N-(3,4-difluorophenyl)acetamide. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of triethylamine to form this compound. The purity of the final product is confirmed using various analytical techniques, including NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide has been the subject of several scientific studies aimed at evaluating its potential as an anticancer agent. In vitro studies have shown that this compound is effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown promising results, with this compound demonstrating significant antitumor activity in mouse models of breast and colon cancer.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-12-5-3-11(4-6-12)18(25)23-9-1-2-16(23)17(24)22-13-7-8-14(20)15(21)10-13/h3-8,10,16H,1-2,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLPOHXHIHNCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-((1E)-3-{[1-(2-pyrimidinyl)-3-piperidinyl]amino}-1-propen-1-yl)phenol](/img/structure/B6020005.png)

![2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine](/img/structure/B6020023.png)
![2-[(1-naphthylmethyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B6020030.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide](/img/structure/B6020041.png)
![1-(2-methoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6020042.png)
![4-(4-{[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6020054.png)
![1-[5-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6020059.png)
![ethyl 1-(2-methyl-3-furoyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6020067.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[2-(2-furyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B6020078.png)
![4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6020084.png)
![N-(diphenylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6020085.png)
![2-[(4-fluorophenyl)amino]-6-oxo-N-phenyl-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B6020090.png)
![4-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6020095.png)